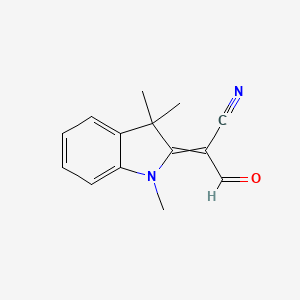
Propanenitrile, 2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-3-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanenitrile, 2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-3-oxo- is an organic compound with the molecular formula C13H15NO. . This compound is characterized by its unique structure, which includes an indole ring system substituted with a nitrile group and a ketone group.
Preparation Methods
The synthesis of Propanenitrile, 2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-3-oxo- typically involves multi-step reactions. One common method involves the nucleophilic substitution of indoline, where methyl and aldehyde groups are introduced at the 2 and 1 positions of the indoline ring . Industrial production methods may involve the use of formic acid and acetic anhydride in the presence of magnesium oxide for condensation reactions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. Major products formed from these reactions include carboxylic acids, amines, and substituted indoles.
Scientific Research Applications
Propanenitrile, 2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-3-oxo- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It can act as an electrophile in nucleophilic addition reactions, particularly at the carbonyl group. The indole ring system allows it to interact with biological macromolecules, potentially inhibiting enzymes or binding to receptors .
Comparison with Similar Compounds
Similar compounds to Propanenitrile, 2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-3-oxo- include:
1,3,3-Trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole]: This compound is also an indole derivative with photochromic properties.
1,3,3-Trimethyl-2-(formylmethylene)indoline: Similar in structure but with different functional groups.
1,3,3-Trimethyl-2-methyleneindolineacetaldehyde: Another related compound with variations in the substituents on the indole ring.
Properties
IUPAC Name |
3-oxo-2-(1,3,3-trimethylindol-2-ylidene)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-14(2)11-6-4-5-7-12(11)16(3)13(14)10(8-15)9-17/h4-7,9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNRHUFUPQFMBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=C(C=O)C#N)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392032 |
Source


|
| Record name | Propanenitrile, 2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-3-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106421-82-3 |
Source


|
| Record name | Propanenitrile, 2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-3-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














